molecular formula C19H22N4O4 B5556745 5-(methoxymethyl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-furamide

5-(methoxymethyl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-furamide

Cat. No. B5556745
M. Wt: 370.4 g/mol
InChI Key: HRXVQQWBYKQPOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions, typically starting from substituted benzene derivatives. For example, compounds with morpholino and indazole groups have been synthesized by condensing specific carboxylic acids with amines prepared from difluorobenzonitrile by amination with morpholine, followed by cyclization with hydrazine hydrate (Lu et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is determined through crystallography, revealing their crystalline forms and spatial arrangements. For instance, the crystal structure of a similar compound showed significant inhibitory activity against cancer cell lines, indicating a potential for biological activity (Lu et al., 2021).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research into similar compounds, such as various ester ethoxycarbonylhydrazones, has revealed their potential in antimicrobial activities. These compounds, upon reaction with primary amines, including morpholine, demonstrate good to moderate activities against test microorganisms (Bektaş et al., 2010).

Anti-Inflammatory and Analgesic Properties

  • Novel compounds derived from reactions involving similar structural components have been explored for their anti-inflammatory and analgesic properties. Certain derivatives have exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2), along with notable analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Potential in Parkinson's Disease Imaging

  • Compounds with a morpholino component have been synthesized for potential use in imaging LRRK2 enzyme activity in Parkinson's disease. This application is crucial for understanding the disease's progression and developing targeted therapies (Wang et al., 2017).

Chemokine Receptor Antagonism

  • Indazole arylsulfonamides, which share structural similarities, have been investigated as antagonists of the human CCR4 chemokine receptor. This research is important in developing new treatments for conditions like allergies and asthma, where chemokine receptor activity plays a crucial role (Procopiou et al., 2013).

Cancer Cell Proliferation Inhibition

  • Research into compounds containing morpholino and indazole structures has shown significant inhibitory activity against some cancer cell lines. These findings are pivotal in the ongoing search for more effective cancer treatments (Lu et al., 2021).

properties

IUPAC Name

5-(methoxymethyl)-N-(1-methyl-4-morpholin-4-ylindazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22-14-4-3-5-15(23-8-10-26-11-9-23)17(14)18(21-22)20-19(24)16-7-6-13(27-16)12-25-2/h3-7H,8-12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXVQQWBYKQPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)C4=CC=C(O4)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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